molecular formula C17H18N2O5S2 B4729147 2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B4729147
M. Wt: 394.5 g/mol
InChI Key: DXLPRBMUOFYLQZ-UHFFFAOYSA-N
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Description

2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes benzylamino, sulfonyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylamine with sulfonyl chloride to form a benzylamino sulfonyl intermediate. This intermediate is then reacted with aniline and oxoethyl compounds under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    Aniline: Contains an amino group attached to a benzene ring.

    Sulfonyl Chloride: Used as a reagent in the synthesis of sulfonyl-containing compounds.

Uniqueness

2-[(2-{4-[(BENZYLAMINO)SULFONYL]ANILINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-[4-(benzylsulfamoyl)anilino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c20-16(11-25-12-17(21)22)19-14-6-8-15(9-7-14)26(23,24)18-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLPRBMUOFYLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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